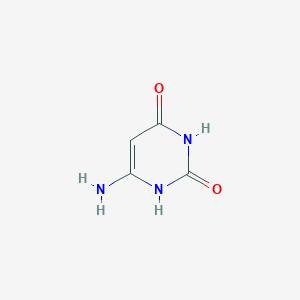

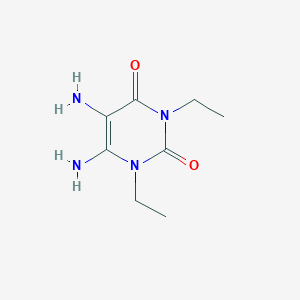

1,3-Diethyl-5,6-diaminouracil

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1,3-diethyl-5,6-diaminouracil and related derivatives often involves specific reactions that ensure the introduction of ethyl groups and amino functionalities at designated positions on the uracil ring. For instance, derivatives like 1,3-dimethyl-4,5-diaminouracil have been used as efficient protecting groups for carbonyl moieties in sugars, indicating a methodology that might be adaptable for synthesizing the diethyl variant by altering the starting materials or reaction conditions (Fuentes-Ríos et al., 2023).

Molecular Structure Analysis

The molecular and crystal structure of 5,6-diamino-1-methyluracil, a close relative to 1,3-diethyl-5,6-diaminouracil, provides insights into how substituents affect the planarity of the molecule and the electronic nature of the amino groups. Such studies highlight the sp3 character of the primary amino group and a predominantly sp2 character for the amino group nearly coplanar with the uracil ring, which might similarly apply to 1,3-diethyl-5,6-diaminouracil variants (Hueso-Ureña et al., 1997).

Chemical Reactions and Properties

Chemical reactions involving 1,3-diethyl-5,6-diaminouracil derivatives may lead to the formation of complexes or react with other molecules to yield products with potential biological activities. For example, the formation of DTPA (diethylenetriaminepentaacetic acid) functionalized bis(amides) with pendant uracil moieties from 5,6-diaminouracil shows the compound's ability to engage in hydrogen bonding and complexation with metal ions, indicating its reactivity and potential for forming structurally interesting and functionally diverse products (Georgopoulou et al., 1999).

Physical Properties Analysis

The physical properties of 1,3-diethyl-5,6-diaminouracil derivatives can be inferred from studies on closely related compounds. Vibrational spectroscopy and density functional theory calculations on 5,6-diamino uracil derivatives provide valuable information on the vibrational modes and molecular interactions, which are crucial for understanding the physical behavior of these compounds under different conditions (Krishnakumar & Ramasamy, 2007).

Chemical Properties Analysis

The electrochemical properties of 5,6-diaminouracil, relevant to 1,3-diethyl derivatives, indicate the compound's ability to undergo oxidation to diimine intermediates. This characteristic could be leveraged in electrochemical sensors or redox-active materials. The oxidation process and the subsequent hydrolysis of the oxidized product offer insights into the compound's chemical behavior and reactivity patterns, which are essential for designing reactions and materials based on this moiety (Owens & Dryhurst, 1977).

Aplicaciones Científicas De Investigación

Biocatalyst Preparation : Middelhoven et al. (1989) reported that 5,6-diaminouracil is a gratuitous inducer of xanthine oxidase in Arthrobacter globiformis M4, which facilitates the preparation of a biocatalyst rich in xanthine oxidase by exposing cells to low concentrations of the compound (Middelhoven et al., 1989).

Pharmaceutical Applications : Yamada et al. (1999) demonstrated a selective preparation method for ethyl 7-amino-2,4-dioxopteridine-6-carboxylates and related compounds, potentially applicable in biological contexts, by reacting 1,3-dialkyl-5,6-diaminouracils with certain agents (Yamada et al., 1999).

Biotransformation Studies : Kaul et al. (1981) studied the biotransformation of 1-allyl-3,5-diethyl-6-chlorouracil in rabbits, leading to the formation of a new S-containing metabolite, revealing insights into metabolic pathways (Kaul et al., 1981).

Fluorescent Substance Production : Kuwada et al. (1960) found that diaminouracil derivatives can produce green and blue fluorescent substances, indicating potential applications in imaging and diagnostics (Kuwada et al., 1960).

Inhibitory Activity Against Lipid Peroxidation : Fraisse et al. (1993) discovered that long-chain-substituted uric acid and 5,6-diaminouracil derivatives exhibit significant inhibitory activity against oxygen radical-induced lipid peroxidation, suggesting potential for further in vitro and in vivo evaluation (Fraisse et al., 1993).

Electrochemical Studies : Owens and Dryhurst (1977) conducted research on the electrochemical oxidation of 5,6-diaminouracil, revealing its conversion to a diimine intermediate, providing insights into the chemical properties of the compound (Owens & Dryhurst, 1977).

Synthesis of Xanthines and Lumazines : Ashry et al. (2005) demonstrated the synthesis of various xanthines and lumazines by cyclizing 1-benzyl-5,6-diaminouracil, indicating pharmaceutical applications (Ashry et al., 2005).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5,6-diamino-1,3-diethylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O2/c1-3-11-6(10)5(9)7(13)12(4-2)8(11)14/h3-4,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYSUETCFMBIADB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=O)N(C1=O)CC)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90404391 | |

| Record name | 5,6-diamino-1,3-diethyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Diethyl-5,6-diaminouracil | |

CAS RN |

52998-22-8 | |

| Record name | 5,6-diamino-1,3-diethyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

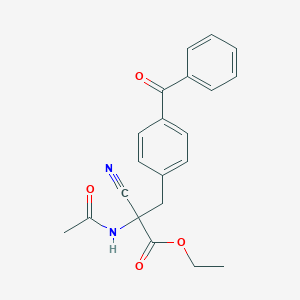

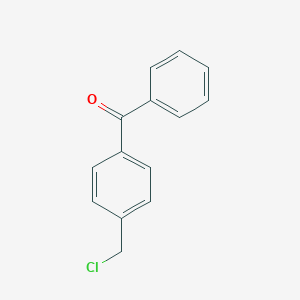

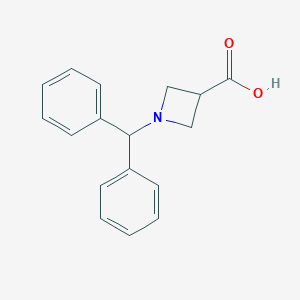

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

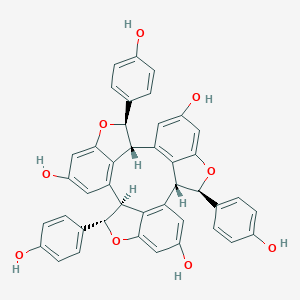

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3R,4S,5R,6S)-3,4,5-Triacetyloxy-6-[(2R,3R,4S,5R,6S)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B15514.png)